

# Application Notes and Protocols for Pyr-Arg-Thr-Lys-Arg-AMC

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pyr-Arg-Thr-Lys-Arg-AMC

Cat. No.: B1636975

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pyr-Arg-Thr-Lys-Arg-AMC** is a fluorogenic peptide substrate utilized for the sensitive detection of protease activity. Comprising a five-amino-acid sequence (Pyroglutamic acid-Arginine-Threonine-Lysine-Arginine) linked to a fluorescent 7-amino-4-methylcoumarin (AMC) group, this substrate is specifically designed for proteases that recognize and cleave at basic amino acid residues. Upon enzymatic cleavage of the peptide bond between the arginine residue and the AMC moiety, the highly fluorescent AMC is released, resulting in a quantifiable increase in fluorescence intensity. This property makes **Pyr-Arg-Thr-Lys-Arg-AMC** an invaluable tool in drug discovery and biochemical research for screening enzyme inhibitors and studying enzyme kinetics. It is a known substrate for several proteases, including furin, trypsin, and thrombin.<sup>[1][2][3][4]</sup>

## Chemical and Physical Properties

A summary of the key quantitative data for **Pyr-Arg-Thr-Lys-Arg-AMC** is provided in the table below for easy reference.

Property	Value
Molecular Formula	C <sub>37</sub> H <sub>57</sub> N <sub>13</sub> O <sub>9</sub>
Molecular Weight	827.93 g/mol
CAS Number	155575-02-3
Appearance	Lyophilized white powder
Recommended Solvent	Dimethyl sulfoxide (DMSO)
Excitation Wavelength	345-380 nm
Emission Wavelength	440-460 nm

## Stock Solution Preparation Protocol

Proper preparation of the stock solution is critical for accurate and reproducible experimental results. The following protocol outlines the steps for preparing a 10 mM stock solution of **Pyr-Arg-Thr-Lys-Arg-AMC**.

Materials and Reagents:

- **Pyr-Arg-Thr-Lys-Arg-AMC** (lyophilized powder)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Analytical balance

Procedure:

- **Equilibration:** Allow the vial of lyophilized **Pyr-Arg-Thr-Lys-Arg-AMC** to equilibrate to room temperature before opening to prevent condensation.

- **Weighing:** Accurately weigh a small amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
- **Solvent Addition:** Based on the molecular weight (827.93 g/mol), calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of peptide, add 120.8  $\mu$ L of DMSO.
- **Dissolution:** Gently vortex the tube until the peptide is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
- **Aliquoting and Storage:** Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).<sup>[1]</sup> When stored as a lyophilized powder at -20°C, the substrate is stable for several years.

## Experimental Protocols

### Enzymatic Assay for Furin Activity

This protocol provides a method for measuring the activity of furin, a proprotein convertase that efficiently cleaves **Pyr-Arg-Thr-Lys-Arg-AMC**.<sup>[5][6][7]</sup> The assay is based on the fluorometric detection of AMC released upon substrate cleavage.

#### Materials and Reagents:

- **Pyr-Arg-Thr-Lys-Arg-AMC** stock solution (10 mM in DMSO)
- Recombinant human furin
- Furin assay buffer (e.g., 100 mM HEPES, 1 mM CaCl<sub>2</sub>, 0.5% Triton X-100, pH 7.5)
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
- AMC standard for calibration curve

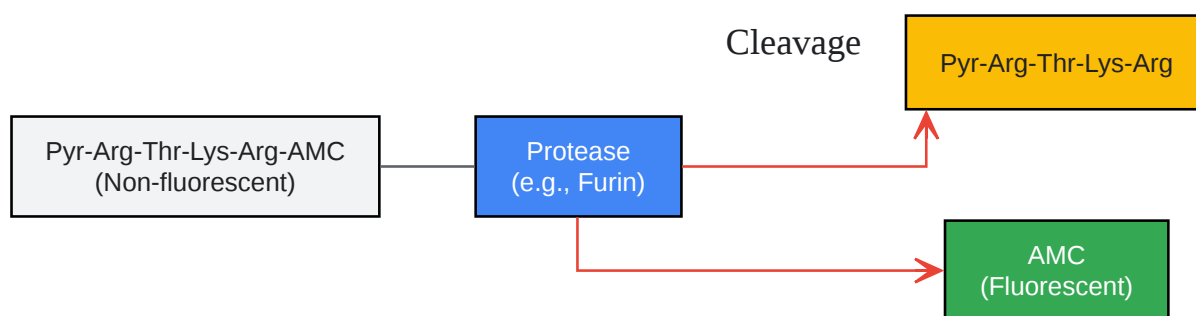
#### Procedure:

- Prepare Working Solutions:
  - Substrate Working Solution: Dilute the 10 mM **Pyr-Arg-Thr-Lys-Arg-AMC** stock solution in furin assay buffer to a final concentration of 10  $\mu$ M. Note that a substrate concentration of 5  $\mu$ M has also been reported to be effective.[8]
  - Enzyme Working Solution: Dilute the recombinant furin in cold furin assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
- Assay Setup:
  - Add 50  $\mu$ L of the substrate working solution to each well of the 96-well plate.
  - Include control wells:
    - No-Enzyme Control: 50  $\mu$ L of substrate working solution and 50  $\mu$ L of furin assay buffer.
    - Positive Control: 50  $\mu$ L of substrate working solution and 50  $\mu$ L of a known concentration of furin.
    - Inhibitor Control (optional): 50  $\mu$ L of substrate working solution, 50  $\mu$ L of furin, and a known furin inhibitor.
- Initiate the Reaction: Add 50  $\mu$ L of the enzyme working solution to the appropriate wells to initiate the enzymatic reaction. The total reaction volume will be 100  $\mu$ L.
- Incubation and Measurement:
  - Immediately place the plate in the fluorescence microplate reader.
  - Incubate the plate at 37°C.
  - Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
- Data Analysis:

- Subtract the fluorescence of the no-enzyme control from all other readings.
- Plot the fluorescence intensity versus time. The initial rate of the reaction ( $V_0$ ) can be determined from the slope of the linear portion of the curve.
- To quantify the amount of cleaved substrate, create a standard curve using known concentrations of free AMC.

## Visualizations

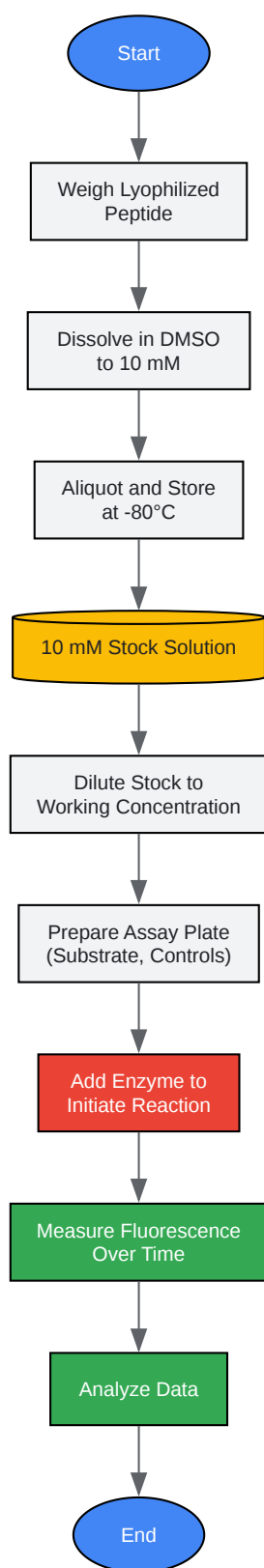
### Signaling Pathway of Protease-Mediated Substrate Cleavage



[Click to download full resolution via product page](#)

Caption: Protease-mediated cleavage of the substrate.

### Experimental Workflow for Stock Solution Preparation and Enzymatic Assay



[Click to download full resolution via product page](#)

Caption: Workflow for preparing and using the substrate.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Pyr-Arg-Thr-Lys-Arg-AMC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1636975#preparing-a-stock-solution-of-pyr-arg-thr-lys-arg-amc]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)